![molecular formula C16H23Cl2N3O2S B1251442 H-1152 Dihydrochloride CAS No. 871543-07-6](/img/structure/B1251442.png)
H-1152 Dihydrochloride
Overview
Description
H-1152 Dihydrochloride is an isoquinolinesulfonamide derivative . It is a potent, cell permeable, specific, ATP-competitive inhibitor of Rho-kinase (ROCK) with a Ki value of 1.6 nM . It inhibits ROCK2, PKA, PKC, PKG, AuroraA, and CaMK2 .
Synthesis Analysis
The synthesis of H-1152 Dihydrochloride involves the use of a glycyl analog of the Rho-kinase inhibitor . The compound displays improved ROCKII selectivity .Molecular Structure Analysis
The molecular formula of H-1152 Dihydrochloride is C16H23Cl2N3O2S . The molecular weight is 392.34 .Chemical Reactions Analysis
H-1152 Dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK), with an IC50 value of 12 nM for ROCK2 . It also shows less inhibitory activities against CaMKII, PKG, AuroraA, PKA, Src, PKC, MLCK, Abl, EGFR, MKK4, GSK3α, AMPK, and P38α .Physical And Chemical Properties Analysis
H-1152 Dihydrochloride has a molecular weight of 392.34 and a molecular formula of C16H23Cl2N3O2S .Scientific Research Applications
Cancer Research
H-1152 Dihydrochloride has been utilized in cancer research to study the effects of ROCK inhibition on cancer cell dynamics. It’s been shown to affect the actin cytoskeleton organization , leading to changes in cell stiffness and migratory persistence in polyploidal giant cancer cells . This can provide insights into cancer metastasis and potential therapeutic targets.
Neuroscience
In neuroscience, H-1152 Dihydrochloride has been used to explore neurite outgrowth . It induces cofilin dephosphorylation, promoting neurite extension in PC-12 cells . This application is crucial for understanding neuronal development and regeneration.
Cardiovascular Studies
Researchers have applied H-1152 Dihydrochloride in cardiovascular studies to investigate endothelial tension and its role in microvascular leakage . This is particularly relevant in the context of inflammatory responses and vascular diseases .
Pain Management
The compound has shown promise in pain management research, particularly in relieving neuropathic pain . By inhibiting ROCK, H-1152 Dihydrochloride can modulate pain pathways, offering a potential avenue for developing new analgesics .
Cell Migration and Morphogenesis
H-1152 Dihydrochloride is instrumental in studying cell migration and tissue morphogenesis . It has been used to understand the forces driving oriented junction growth during tissue extension, which is fundamental to developmental biology .
Apoptosis Studies
In apoptosis research, H-1152 Dihydrochloride helps in examining the fragmentation and phagocytosis of apoptotic cells. Its role in preventing the fragmentation of apoptotic cells provides valuable information on the cellular mechanisms of programmed cell death .
Reproductive Health
The inhibitor has been used to study proerectile functions in animal models. It demonstrates the potential effects of ROCK inhibition on erectile physiology, which could lead to treatments for erectile dysfunction .
Immune Response
Lastly, H-1152 Dihydrochloride has applications in immunology, particularly in the study of SLP-76 microclusters in T cells. It enables the examination of how these microclusters are transported within cells, which is crucial for understanding T cell activation and immune responses .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOPDSJOLUQULZ-GXKRWWSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880075 | |
Record name | H 1152 dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-1152 Dihydrochloride | |
CAS RN |
871543-07-6, 451462-58-1 | |
Record name | H 1152 dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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